molecular formula C7H6BrNO3 B040242 2-Bromo-4-nitroanisole CAS No. 5197-28-4

2-Bromo-4-nitroanisole

Cat. No.: B040242
CAS No.: 5197-28-4
M. Wt: 232.03 g/mol
InChI Key: JMUDXQVNBZCQRF-UHFFFAOYSA-N
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Description

2-Bromo-4-nitroanisole is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of anisole, where the hydrogen atoms at positions 2 and 4 of the benzene ring are substituted with bromine and nitro groups, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

2-Bromo-4-nitroanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

2-Bromo-4-nitroanisole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-nitroanisole can be synthesized through a multi-step process involving the nitration and bromination of anisole. The general steps are as follows:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-nitroanisole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-amino-4-nitroanisole or 2-thio-4-nitroanisole.

    Reduction: 2-Bromo-4-aminoanisole.

    Oxidation: 2-Bromo-4-nitrobenzoic acid.

Comparison with Similar Compounds

2-Bromo-4-nitroanisole can be compared with other similar compounds such as:

    2-Bromo-4-nitrotoluene: Similar structure but with a methyl group instead of a methoxy group.

    2-Bromo-4-nitrophenol: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Bromo-2-nitroanisole: Isomer with the positions of the bromine and nitro groups reversed.

Uniqueness: this compound is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the benzene ring, which influences its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUDXQVNBZCQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199934
Record name 2-Bromo-4-nitroanisole
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5197-28-4
Record name 2-Bromo-1-methoxy-4-nitrobenzene
Source CAS Common Chemistry
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Record name 2-Bromo-4-nitroanisole
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Record name 5197-28-4
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Record name 2-Bromo-4-nitroanisole
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Record name 2-bromo-4-nitroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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